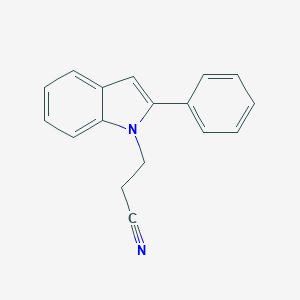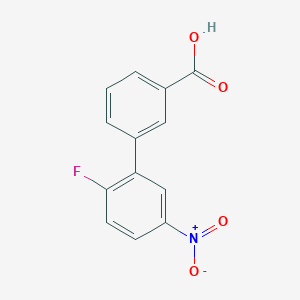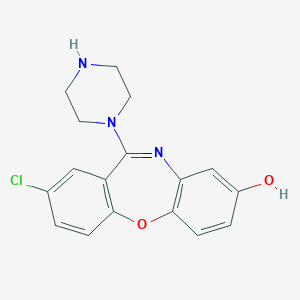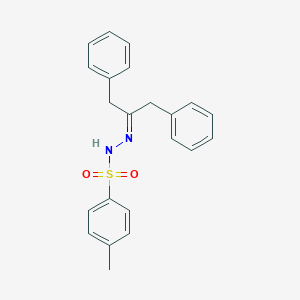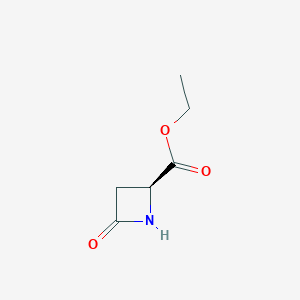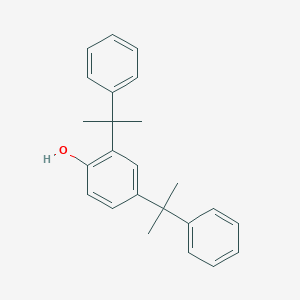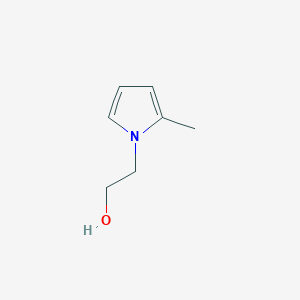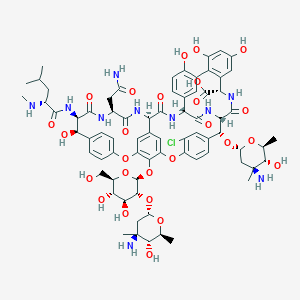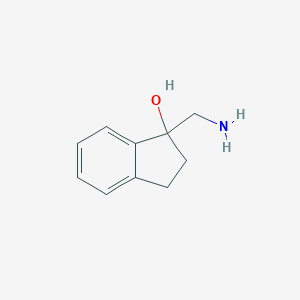
1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol and its derivatives has been explored through various synthetic routes, focusing on optimizing yields and confirming structural identities. An example includes the synthesis of a closely related compound, (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol, identified as a key impurity in the synthesis of Varenicline®. This synthesis utilized lithium aluminum hydride (LAH) for reduction, with high-performance liquid chromatography (HPLC) analysis confirming the structure (Busch et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol and related compounds has been characterized using various analytical techniques. Spectroscopic and diffractometric studies have played a crucial role in determining the polymorphic forms and molecular conformations of similar compounds (Vogt et al., 2013).
Chemical Reactions and Properties
The reactivity of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol is influenced by its functional groups, which participate in various chemical reactions. For example, aminomethylation reactions have been explored for the synthesis of derivatives, highlighting the compound's versatility in forming new chemical bonds (Agababyan et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Impurity Identification
The synthesis of "(1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol" has been described, which is a structural confirmation of the main band impurity found in the starting material of Varenicline®, a smoking cessation drug. A racemic synthesis was developed that is shorter than previous methods, utilizing lithium aluminum hydride (LiAlH4) for optimal results. This synthesis facilitates the production of Varenicline® by identifying and managing impurities in its synthesis pathway (Busch et al., 2008).
Chiral Solvating Agents
Thiourea derivatives of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol have been studied as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using NMR spectroscopy. This research demonstrates the compound's utility in stereochemical analysis, providing an efficient method for distinguishing between enantiomers of amino acids, which is crucial in pharmaceutical research and development (Recchimurzo et al., 2020).
DNA Binding Activity
Studies on novel chiral Schiff bases derived from 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol have shown that these compounds exhibit significant DNA binding activity. The effect of remote substituents on the structure and biological activity of these Schiff bases was explored, revealing insights into the interaction of small molecules with DNA, which is essential for the development of new therapeutic agents (Bora et al., 2021).
Anti-inflammatory Applications
Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, related to 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol, have been synthesized and evaluated for their anti-inflammatory activity. These compounds represent a new class of anti-inflammatory agents, demonstrating the potential therapeutic applications of derivatives of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol in treating inflammation (Sheridan et al., 2009).
Antioxidant and Enzyme Inhibition
1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives have been synthesized and screened for their antioxidant activity and inhibition of the 2HCK enzyme, which is involved in cell growth and proliferation. These findings suggest the compound's potential in developing antioxidant therapies and as a target for inhibiting specific enzymes related to cell growth (Reddy et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(aminomethyl)-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-10(12)6-5-8-3-1-2-4-9(8)10/h1-4,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXJWRAZXHJWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
103791-35-1 | |
| Record name | 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



